

# On-Target Efficacy of NR-V04 Validated by Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A novel proteolysis-targeting chimera (PROTAC), **NR-V04**, has demonstrated potent anti-tumor effects by selectively targeting the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1] Crucial validation of its on-target activity has been established through studies utilizing NR4A1 knockout (KO) mouse models, where the therapeutic efficacy of **NR-V04** was completely abrogated, confirming NR4A1 as its primary molecular target within the tumor microenvironment (TME).[2] This guide provides a comprehensive comparison of **NR-V04** with alternative agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

# NR-V04: Demonstrating On-Target Anti-Tumor Activity

NR-V04 is a first-of-its-kind PROTAC designed to induce the degradation of NR4A1, a key transcription factor implicated in promoting tumor cell aggressiveness and maintaining an immunosuppressive TME.[3][4] In multiple syngeneic tumor models, including MC38 colon adenocarcinoma and B16F10 melanoma, NR-V04 treatment effectively inhibited tumor growth. [5] The definitive evidence of its on-target effect comes from experiments conducted in NR4A1 knockout mice. In these mice, NR-V04 failed to inhibit B16F10 melanoma growth, unequivocally demonstrating that its anti-tumor activity is dependent on the presence of NR4A1.[2]



In contrast, celastrol, a natural compound also known to interact with NR4A1, failed to inhibit tumor growth in the same B16F10 and MC38 models.[6] Furthermore, in vivo studies showed that while **NR-V04** treatment led to the complete degradation of NR4A1 protein in tumors, celastrol treatment did not.[2]

### **Quantitative Data Summary**

The following tables summarize the in vivo anti-tumor efficacy of **NR-V04** and its comparison with celastrol.

Table 1: In Vivo Efficacy of NR-V04 in Syngeneic Tumor Models

| Tumor Model                  | Treatment | Dosage    | Administration                             | Outcome                             |
|------------------------------|-----------|-----------|--------------------------------------------|-------------------------------------|
| MC38 Colon<br>Adenocarcinoma | NR-V04    | 1.8 mg/kg | Intraperitoneal<br>(i.p.), twice a<br>week | Significant tumor growth inhibition |
| Yummer1.7<br>Melanoma        | NR-V04    | 1.8 mg/kg | i.p., twice a week                         | Significant tumor growth inhibition |
| B16F10<br>Melanoma           | NR-V04    | 1.8 mg/kg | i.p., twice a week                         | Significant tumor growth inhibition |

Table 2: Validation of NR-V04 On-Target Effect in NR4A1 Knockout Mice

| Tumor<br>Model     | Mouse<br>Strain  | Treatment | Dosage    | Administrat<br>ion    | Outcome                          |
|--------------------|------------------|-----------|-----------|-----------------------|----------------------------------|
| B16F10<br>Melanoma | Wild-Type        | NR-V04    | 1.8 mg/kg | i.p., twice a<br>week | Tumor growth inhibition          |
| B16F10<br>Melanoma | NR4A1-/-<br>(KO) | NR-V04    | 1.8 mg/kg | i.p., twice a<br>week | No tumor<br>growth<br>inhibition |

Table 3: Comparative Efficacy of NR-V04 and Celastrol



| Tumor Model                  | Treatment | Dosage     | Administration     | Outcome                          |
|------------------------------|-----------|------------|--------------------|----------------------------------|
| B16F10<br>Melanoma           | Celastrol | 0.75 mg/kg | i.p., twice a week | No tumor growth inhibition       |
| MC38 Colon<br>Adenocarcinoma | Celastrol | 0.75 mg/kg | i.p., twice a week | No tumor growth inhibition       |
| MC38 Tumors                  | NR-V04    | 1.8 mg/kg  | i.p., every 4 days | Complete<br>NR4A1<br>degradation |
| MC38 Tumors                  | Celastrol | 0.75 mg/kg | i.p., every 4 days | No NR4A1<br>degradation          |

## Experimental Protocols In Vivo Tumor Studies

Cell Lines and Animals: MC38 (colon cancer), Yummer1.7 (melanoma), and B16F10 (melanoma) cell lines were used. Wild-type C57BL/6 mice and NR4A1 knockout (NR4A1-/-) mice on a C57BL/6 background were utilized for the studies.

Tumor Implantation: Syngeneic tumor cells were implanted subcutaneously into the flank of the mice. Treatment was initiated on day 7 after inoculation when tumors became palpable.[5]

Drug Administration: **NR-V04** was administered via intraperitoneal (i.p.) injection at a dose of 1.8 mg/kg. Celastrol was administered at a dose of 0.75 mg/kg (equivalent to 1.67  $\mu$ mol/kg) via the i.p. route. Both treatments were given twice a week.[5]

Tumor Measurement: Tumor volume was monitored regularly. Mice were euthanized when tumors reached the pre-determined endpoint size.

### **Western Blot Analysis for NR4A1 Degradation**

Tumor tissues from treated and control mice were collected at the experimental endpoint.

Tumor lysates were prepared and subjected to immunoblotting to detect the levels of NR4A1 protein.[2]



## Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of NR4A1 and the experimental workflow for validating the on-target effects of **NR-V04**.





Click to download full resolution via product page

NR4A1 Signaling Pathway in the Tumor Microenvironment.





Click to download full resolution via product page

#### Mechanism of NR-V04-mediated NR4A1 Degradation.



Click to download full resolution via product page



#### Workflow for Validating NR-V04's On-Target Effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oncozine.com [oncozine.com]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [On-Target Efficacy of NR-V04 Validated by Knockout Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#validation-of-nr-v04-s-on-target-effects-through-knockout-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com